molecular formula C13H21N5O2 B6792726 (3-ethyltriazol-4-yl)-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)methanone

(3-ethyltriazol-4-yl)-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)methanone

Cat. No.: B6792726
M. Wt: 279.34 g/mol
InChI Key: CWDRMAUAMKVHJC-UHFFFAOYSA-N
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Description

The compound (3-ethyltriazol-4-yl)-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)methanone is a complex organic molecule featuring a triazole ring and a pyrido[4,3-b][1,4]oxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyltriazol-4-yl)-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via “Click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Construction of the Pyrido[4,3-b][1,4]oxazine Moiety: This part of the molecule can be synthesized through a series of cyclization reactions starting from appropriate precursors such as amino alcohols and ketones.

    Coupling of the Two Moieties: The final step involves coupling the triazole ring with the pyrido[4,3-b][1,4]oxazine moiety using a suitable linker, often through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-ethyltriazol-4-yl)-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-ethyltriazol-4-yl)-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-ethyltriazol-4-yl)-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyrido[4,3-b][1,4]oxazine moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

(3-ethyltriazol-4-yl)-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)methanone: can be compared with other similar compounds, such as:

    1,2,3-Triazole Derivatives: These compounds also contain a triazole ring and are known for their diverse biological activities.

    Pyrido[4,3-b][1,4]oxazine Derivatives: These compounds share the pyrido[4,3-b][1,4]oxazine moiety and are studied for their potential therapeutic applications.

The uniqueness of This compound lies in the combination of these two moieties, which may confer unique biological and chemical properties not found in other compounds.

Properties

IUPAC Name

(3-ethyltriazol-4-yl)-(6-methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-3-18-10(8-14-15-18)13(19)17-6-7-20-12-4-5-16(2)9-11(12)17/h8,11-12H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDRMAUAMKVHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)N2CCOC3C2CN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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